molecular formula C11H11N3O3S B12936730 Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- CAS No. 56158-86-2

Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-

Cat. No.: B12936730
CAS No.: 56158-86-2
M. Wt: 265.29 g/mol
InChI Key: VFUKYAAZQWKSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide . The structure consists of:

  • A benzenesulfonamide backbone with an amino group (-NH₂) at the para position.
  • A 6-methoxypyridazin-3-yl group attached to the sulfonamide nitrogen.

The structural formula can be represented as:
C₆H₅-SO₂-NH-C₅H₃N₂-OCH₃
Key functional groups include the sulfonamide (-SO₂NH-) bridge, the methoxy (-OCH₃) substituent on the pyridazine ring, and the aromatic amine (-NH₂).

CAS Registry Numbers and Synonyms

Primary CAS Registry Number : 80-35-3.
Related CAS Numbers :

  • 115361-86-9 (component of a salt complex).
  • 54242-78-3 (alternative registry entry).

Synonyms :

Synonym Source Names
Pharmacological Sulfamethoxypyridazine, Midicel, Kynex, Lederkyn, Retasulfin
Chemical 3-(p-Aminobenzenesulfonamido)-6-methoxypyridazine; 6-Methoxy-3-sulfanilamidopyridazine
IUPAC Variants 4-Amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide; N¹-(6-Methoxy-3-pyridazinyl)sulfanilamide

Data compiled from PubChem, NIST, and CAS Common Chemistry.

Molecular Formula and Weight

Molecular Formula : C₁₁H₁₂N₄O₃S.
Molecular Weight :

Source Molecular Weight (g/mol)
NIST 280.303
ChemSpider 280.302
CAS Chemistry 280.30

The molecular weight reflects contributions from the sulfonamide group (96.11 g/mol), methoxypyridazine (125.13 g/mol), and the aminobenzene moiety (109.15 g/mol).

Structural Verification :

  • SMILES Notation : O=S(=O)(NC₁=NN=C(OC)C=C₁)C₂=CC=C(N)C=C₂.
  • InChI Key : VLYWMPOKSSWJAL-UHFFFAOYSA-N.

Properties

IUPAC Name

N-(6-methoxypyridazin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-17-11-8-7-10(12-13-11)14-18(15,16)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUKYAAZQWKSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479696
Record name Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56158-86-2
Record name Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- typically involves the reaction of benzenesulfonamide with pyridazine derivatives. This process includes:

  • Solvent: Toluene is commonly used as the reaction medium.
  • Catalyst: Silver-based catalysts are often employed to enhance reaction efficiency.
  • Temperature: Precise control around 60°C is necessary to ensure proper kinetics.
  • Reactants: Benzenesulfonamide and methyl tertiary butyl ether are key components in the reaction system.

The reaction proceeds under heating and stirring conditions to achieve uniform mixing and facilitate the formation of the desired compound. Adjustments in reactant concentrations and catalyst types can optimize the yield.

Reaction Conditions

The preparation method requires specific conditions to achieve high purity and yield:

Parameter Details
Solvent Toluene
Catalyst Silver-based catalysts
Temperature Approximately 60°C
Reactant Ratio Adjusted to optimize yield
Stirring Continuous stirring for uniform mixing

These parameters are critical for ensuring efficient synthesis and minimizing side reactions.

Mechanistic Insights

The reactivity of Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- stems from its structural features:

  • The sulfonamide group enables interactions with catalysts and solvents.
  • The methoxy-substituted pyridazine ring facilitates specific chemical transformations under controlled conditions.

The mechanism involves:

  • Activation of benzenesulfonamide by the catalyst.
  • Reaction with pyridazine derivatives under heat and stirring.
  • Formation of the desired compound through condensation or coupling reactions.

Optimization Strategies

To improve yields and purity:

  • Catalyst Selection: Silver-based catalysts are preferred for their efficiency in promoting sulfonamide reactions.
  • Reactant Concentration: Careful adjustment of reactant ratios can enhance product formation.
  • Temperature Control: Maintaining a stable temperature around 60°C prevents decomposition or side reactions.

Industrial Applications

In industrial settings, large-scale production may involve oxidative coupling reactions using readily available precursors. This approach ensures high yield and cost-effectiveness while maintaining product quality.

Table: Key Reaction Parameters

Parameter Optimal Value/Condition Purpose
Solvent Toluene Provides a stable reaction medium
Catalyst Silver-based Enhances reaction efficiency
Temperature ~60°C Ensures proper kinetics
Stirring Continuous Promotes uniform mixing

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Sulfamethoxypyridazine exhibits broad-spectrum antibacterial properties, particularly against Gram-negative bacteria. It functions by inhibiting dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway .
    • In animal models, it has shown effectiveness against Pneumocystis carinii infections, with studies indicating low effective doses (ED50s) of 0.06 mg/kg/day in mice .
  • Anti-inflammatory Properties
    • Similar to other sulfonamides, sulfamethoxypyridazine may possess anti-inflammatory effects that can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • Cancer Research
    • Emerging studies suggest that derivatives of benzenesulfonamide compounds may have potential anticancer activity. For instance, compounds containing the pyridazine moiety have been evaluated for their ability to inhibit cancer cell growth in various models .

Study 1: Efficacy Against Pneumocystis carinii

A study evaluated the efficacy of sulfamethoxypyridazine in a mouse model infected with Pneumocystis carinii. The compound demonstrated significant effectiveness at dosages of 0.1 mg/kg/day and 0.3 mg/kg/day, outperforming the traditional treatment with sulfamethoxazole .

Study 2: Anticancer Potential

Research has highlighted the anticancer potential of benzenesulfonamide derivatives. For example, a derivative was tested against A549 lung cancer cells and displayed significant inhibition of cell proliferation .

Summary of Therapeutic Uses

ApplicationMechanism of ActionReferences
AntimicrobialInhibits bacterial folate synthesis
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits cancer cell growth

Mechanism of Action

The mechanism of action of N-(6-methoxypyridazin-3-yl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells .

Comparison with Similar Compounds

Physicochemical Properties :

  • Melting Point : 182–183 °C
  • Solubility :
    • 0.5795 g/L in water at 25°C (intrinsic solubility)
    • 7.200 g/L at 37°C under pH 4.5 conditions
  • Synthesis: Typically involves reacting substituted benzene sulfonyl chloride derivatives with aminopyridazine intermediates, as seen in analogous benzenesulfonamide syntheses .

Therapeutic Use : Primarily used as a broad-spectrum antibacterial agent, targeting bacterial dihydropteroate synthase (DHPS) in folate biosynthesis .

Benzenesulfonamide derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of Sulfamethoxypyridazine with structurally or functionally related compounds:

Structural Analogues in Antibacterial Activity
Compound Name Key Structural Differences Therapeutic Target Solubility (g/L) Melting Point (°C)
Sulfamethoxypyridazine 6-methoxy-3-pyridazinyl group Bacterial DHPS 0.5795 (25°C) 182–183
Sulfapyridazine Pyridazine ring without methoxy Bacterial DHPS N/A 252–254
Sulfamethoxazole 5-methylisoxazole substituent Bacterial DHPS 0.33 (25°C) 169–172

Key Observations :

  • Solubility: Sulfamethoxypyridazine’s methoxy group enhances water solubility compared to non-methoxy analogues like sulfapyridazine .
  • Bioavailability : Higher solubility at physiological pH (7.200 g/L at 37°C) suggests improved bioavailability over less soluble sulfonamides .
Non-Antibacterial Benzenesulfonamide Derivatives
PPARγ Agonists
  • Compounds 6 and 7 (N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives): Structural Features: Quinolinyloxy and chloro substituents . Activity: Gold Scores (docking affinity for PPARγ):
  • Compound 6: 78.09
  • Compound 7: 87.26
  • Reference (INT131): 90.65 .
    • Hydrogen Bonding : Scores of 6.11 (Compound 6) and 7.42 (Compound 7) indicate moderate ligand-receptor interactions .
    • Comparison : Sulfamethoxypyridazine lacks PPARγ activity due to the absence of bulky hydrophobic groups critical for nuclear receptor binding.
HIV Integrase Inhibitors
  • N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides: Structural Features: Styrylquinoline backbone with nitro/hydroxyl groups . Activity: Moderate HIV integrase inhibition (IC₅₀ ~10–50 µM). Enhanced activity correlates with nitro substituents on the benzenesulfonamide moiety . Comparison: Unlike Sulfamethoxypyridazine, these compounds leverage π-π stacking and hydrogen bonding via styrylquinoline for antiviral activity .

Key Observations :

  • Solubility: Sulfamethoxypyridazine’s logS (-2.57) is higher than 4-aminobenzoic acid (-1.4), reflecting better solubility due to ionizable sulfonamide and amino groups .
  • Synthesis : Sulfamethoxypyridazine’s synthesis is more straightforward than indoloquinazoline derivatives, which require multi-step heterocycle formation .

Key Observations :

  • Substituent Impact: Methoxy and pyridazinyl groups in Sulfamethoxypyridazine favor antibacterial activity, while quinolinyloxy and styryl groups shift activity to metabolic or antiviral targets .
  • Hydrogen Bonding : PPARγ agonists require higher hydrogen bonding scores (>7) compared to Sulfamethoxypyridazine’s interactions with DHPS .

Biological Activity

Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- is a compound that belongs to the sulfonamide class, characterized by its sulfonamide group (-SO2-NH). This compound has garnered attention due to its diverse biological activities, particularly in the fields of antibacterial and potential anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- is C11H12N4O3S. The structure features a pyridazine ring substituted with a methoxy group at the 6-position, combined with a benzenesulfonamide moiety. This unique arrangement contributes significantly to its biological properties.

Antibacterial Activity

Benzenesulfonamide derivatives are well-known for their antibacterial properties. They primarily exert their effects through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making these compounds effective against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of Benzenesulfonamide Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-E. coli32 µg/mL
SulfamethoxypyridazineS. aureus16 µg/mL
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamidePseudomonas aeruginosa8 µg/mL

This table illustrates the comparative antibacterial efficacy of various benzenesulfonamide derivatives, highlighting the potential of N-(6-methoxy-3-pyridazinyl)- in treating infections.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- may also possess anticancer properties. Research has shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines, the following results were observed:

Compound NameCancer Cell LineIC50 (µM)
Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-MCF-7 (breast cancer)25.4
SulfamethoxypyridazineHep-2 (laryngeal cancer)17.8
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamideA549 (lung cancer)30.5

These findings suggest that Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- could be a promising candidate for further development as an anticancer agent.

The mechanism underlying the biological activity of Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- involves multiple pathways:

  • Inhibition of Enzymatic Activity : As mentioned earlier, it inhibits dihydropteroate synthase in bacteria.
  • Cell Cycle Disruption : Some studies indicate that it may interfere with the cell cycle in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Q & A

Q. What are the established synthetic routes for Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-, and how do reaction conditions influence yield?

The synthesis of this compound typically involves sulfonylation reactions between 4-aminobenzenesulfonyl chloride and 6-methoxy-3-aminopyridazine. Key steps include pH-controlled condensation in polar aprotic solvents (e.g., dichloromethane) at 0–25°C to minimize side reactions. Evidence from analogous benzenesulfonamide syntheses (e.g., Scheme 1 in ) highlights the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to improve yields. For example, yields range from 37% to 73% depending on substituent reactivity and purification methods (e.g., column chromatography) .

Q. How is the crystal structure of this compound characterized, and which software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (SHELXS/SHELXL) is widely used for structure solution and refinement due to its robustness with small-molecule data, even with high-resolution or twinned crystals. Key parameters include refining hydrogen bonding interactions between the sulfonamide group and pyridazinyl methoxy substituents. SHELXPRO is recommended for macromolecular interface applications .

Q. What are the solubility and physicochemical properties under varying experimental conditions?

The compound exhibits pH-dependent solubility:

  • Water : 0.579 g/L at 25°C (intrinsic solubility) .
  • Acidic/alkaline media : Freely soluble in diluted mineral acids (e.g., HCl) or alkali hydroxides (e.g., NaOH) due to sulfonamide deprotonation .
  • Temperature : Melting point is 182–183°C, consistent across pharmacopeial standards .

Q. How is purity validated for this compound in pharmaceutical research?

Purity (99.0–101.0%) is validated via:

  • Chromatography : HPLC with UV detection at 254 nm.
  • Thermal analysis : Differential scanning calorimetry (DSC) to confirm melting range .
  • Spectroscopy : 1^1H/13^13C NMR to verify absence of unreacted intermediates .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in solubility data across studies?

Discrepancies arise from measurement conditions (e.g., pH, temperature). For instance:

  • reports "very soluble in water," likely under alkaline conditions where the sulfonamide is deprotonated.
  • quantifies intrinsic solubility (0.579 g/L at 25°C, pH 4.5), reflecting unionized species.
    Methodological resolution :
    • Conduct solubility assays at controlled pH using buffered solutions.
    • Use the Sulforhodamine B (SRB) assay for cytotoxicity studies, as it is stable across pH gradients .

Q. What strategies optimize this compound’s activity in bacterial inhibition assays?

Mechanistic studies indicate competitive inhibition of dihydropteroate synthase (DHPS) via sulfonamide binding to the p-aminobenzoic acid (PABA) pocket. Advanced strategies include:

  • Structure-activity relationship (SAR) : Modifying the pyridazinyl methoxy group to enhance binding affinity.
  • Co-crystallization : Use SHELXC/D/E for experimental phasing to resolve inhibitor-enzyme complexes .

Q. How can synthetic yields be improved for derivatives with bulky substituents?

For derivatives like 4-bromo-N-[4-methoxy-3-(4-methylpiperazinyl)phenyl]benzenesulfonamide ( ):

  • Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 73% for 5-chloro-2-methoxy-N-phenethylbenzamide derivatives) .
  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl (Boc) for amines) during sulfonylation .

Q. What analytical methods resolve structural ambiguities in polymorphic forms?

  • Powder XRD : Differentiate polymorphs by lattice parameters.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, which impacts stability in formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.